

Investigational studies on Delpazolid for MDR-TB

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An In-depth Technical Guide to Investigational Studies of **Delpazolid** for Multidrug-Resistant Tuberculosis

Introduction

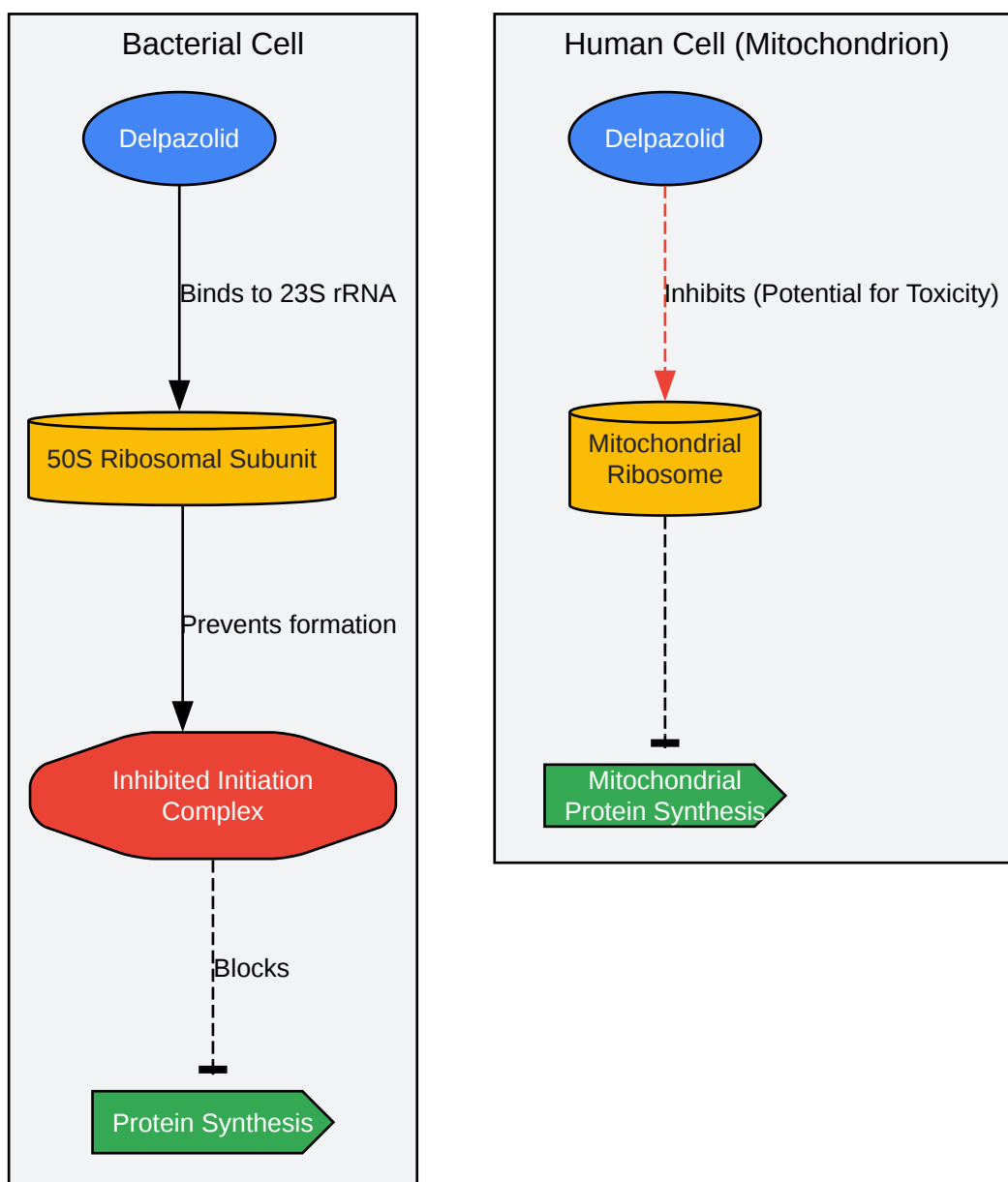
Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic developed by LegoChem BioSciences, Inc. as a potential treatment for multidrug-resistant tuberculosis (MDR-TB).[1][2][3] As a member of the oxazolidinone class, it shares a mechanism of action with linezolid, a drug recommended by the World Health Organization for treating drug-resistant TB.[4][5][6] However, the prolonged use of linezolid is often hampered by significant toxicities, including myelosuppression and peripheral neuropathy.[1][4][7] **Delpazolid** was developed to offer a safer alternative while maintaining or improving efficacy against *Mycobacterium tuberculosis*, including drug-resistant strains.[1][8] This guide provides a comprehensive overview of the preclinical and clinical investigations into **Delpazolid**, focusing on its mechanism of action, efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.

Mechanism of Action

Similar to other oxazolidinones, **Delpazolid**'s primary antibacterial action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, preventing the formation of the initiation complex necessary for translation.[9] This mechanism is distinct from many other antibiotic classes, which reduces the likelihood of cross-resistance.

A critical aspect of oxazolidinone development is selectivity for bacterial ribosomes over eukaryotic mitochondrial ribosomes, as inhibition of the latter can lead to toxicity.[1] While **Delpazolid** does show some inhibitory effects on human mitochondrial protein synthesis, similar to linezolid, it demonstrates superior activity in prokaryotic protein synthesis inhibition.[1] This suggests that lower doses of **Delpazolid** might be sufficient for therapeutic effect, potentially reducing mitochondrial-related side effects.[1]

Delpazolid Mechanism of Action



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Delpazolid's selective inhibition of bacterial protein synthesis.

Preclinical Investigational Studies

In Vitro Activity

Delpazolid has demonstrated potent in vitro activity against *M. tuberculosis*, including MDR and extensively drug-resistant (XDR) isolates. Compared to linezolid, it shows a similar minimum inhibitory concentration (MIC) but a significantly lower minimum bactericidal concentration (MBC) against the H37Rv reference strain.[\[1\]](#)[\[3\]](#)

Table 1: In Vitro Activity of **Delpazolid** vs. Linezolid against *M. tuberculosis*

Strain / Isolate Type	Drug	MIC (µg/mL)	MBC (µg/mL)	MIC90 (µg/mL)	Resistance Rate (%)	Reference
M. tuberculosis H37Rv	Delpazolid	0.25-0.5	1-2	-	-	[3]
M. tuberculosis H37Rv	Linezolid	0.25-0.5	>8	-	-	[3]
MDR-TB Isolates (China)	Delpazolid	-	-	0.5	0.8	[1] [8]
MDR-TB Isolates (China)	Linezolid	-	-	1.0	6.7	[1] [8]
XDR-TB Isolates (China)	Delpazolid	-	-	1.0	-	[1] [8]

| XDR-TB Isolates (China) | Linezolid | - | - | 0.25 | - | [\[1\]](#)[\[8\]](#) |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC90: MIC required to inhibit 90% of isolates.

Intracellular and Combination Activity

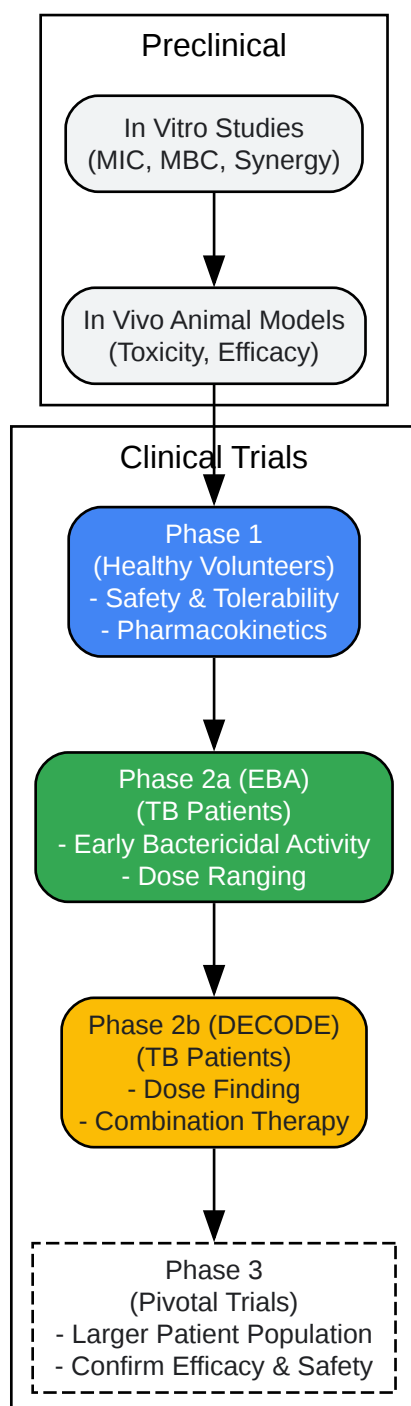
Studies using bone marrow-derived macrophages showed **Delpazolid** had greater efficacy than linezolid at higher concentrations in inhibiting intracellular *M. tuberculosis* H37Rv.[1] Furthermore, in vitro time-kill kinetics assays revealed that **Delpazolid** has partial synergism when combined with other anti-TB agents like clofazimine and bedaquiline.[1]

Experimental Protocols

- **In Vitro Susceptibility Testing:** The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar Blue assay or broth microdilution methods with 7H9 broth.[8][10] Plates were incubated at 37°C and read after a specified period.
- **Time-Kill Kinetics Assay:** To evaluate drug synergy, *M. tuberculosis* H37Rv cultures were exposed to individual drugs and combinations at various concentrations (e.g., based on their MIC).[1] The viability of the bacteria was assessed at different time points by counting colony-forming units (CFU).[1]
- **Intracellular Activity Assay:** Bone marrow-derived macrophages were infected with *M. tuberculosis* H37Rv.[2] After infection, the cells were treated with **Delpazolid** or a comparator drug at various concentrations. The intracellular bacterial load was determined by lysing the macrophages and plating the lysate to count CFUs.[2]

Clinical Development Pathway

Delpazolid has progressed through several clinical trial phases to evaluate its safety, pharmacokinetics, and efficacy.



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Clinical development pathway for **Delpazolid** in tuberculosis.

Clinical Trials and Human Studies

Phase 1 Studies

Phase 1 trials in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of **Delpazolid**.

- Single-Ascending Dose (SAD) Study: Doses were escalated from 50 mg to 3200 mg.[1][2] The maximum tolerated dose was determined to be 2400 mg per day, with gastrointestinal adverse events noted at the 3200 mg dose.[1]
- Multiple-Ascending Dose (MAD) Studies: These studies, lasting up to 21 days, showed good tolerability for doses up to 1200 mg twice daily.[10] Importantly, no myelosuppression, a key side effect of linezolid, was observed even after three weeks of repeated dosing.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Findings

Study Type	Duration	Dose Range	Key Findings	Reference
Single-Ascending Dose (SAD)	Single Dose	50 mg - 3200 mg	Max tolerated dose: 2400 mg. Mild AEs up to 2400 mg; GI AEs at 3200 mg.	[1][10]
Multiple-Ascending Dose (MAD)	7 days	400 mg - 1600 mg BID	Good tolerability up to 1200 mg BID with mild AEs.	[10]

| Multiple-Ascending Dose (MAD) | 21 days | 800 mg or 1200 mg BID | No evidence of myelosuppression. Higher incidence of GI AEs at 1200 mg BID. [[10] |

Phase 2a Early Bactericidal Activity (EBA) Study

This study (NCT02836483) evaluated the bactericidal activity of **Delpazolid** monotherapy over 14 days in 79 patients with newly diagnosed, smear-positive pulmonary TB.[11][12][13]

- Experimental Protocol: Patients were randomized into several arms receiving different **Delpazolid** doses or active controls (standard HRZE regimen or linezolid).[11][12] The

primary endpoint was the average daily decline in log-transformed bacterial load (CFU/mL) in sputum.[\[11\]](#)[\[12\]](#)

Table 3: EBA Study (Days 0-14) Results

Treatment Group	Dosing Schedule	Average Daily Decline in log-CFU (\pm SE)	Reference
Delpazolid	800 mg QD	0.044 \pm 0.016	[11][12]
Delpazolid	400 mg BID	0.053 \pm 0.017	[11] [12]
Delpazolid	800 mg BID	0.043 \pm 0.016	[11] [12]
Delpazolid	1200 mg QD	0.019 \pm 0.017	[11] [12]
Linezolid (Control)	600 mg BID	0.154 \pm 0.023	[11] [12] [14]
HRZE (Control)	Standard	0.192 \pm 0.028	[11] [12] [14]

QD: Once daily; BID: Twice daily; HRZE: Isoniazid, Rifampin, Pyrazinamide, Ethambutol.

Phase 2b Dose-Finding Study (PanACEA-DECODE)

The DECODE study (NCT04550832) was a randomized, open-label trial designed to find the optimal dose of **Delpazolid** and evaluate its safety and efficacy in combination with bedaquiline, delamanid, and moxifloxacin over 16 weeks in patients with drug-sensitive pulmonary TB.[\[7\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Experimental Protocol: 76 adult patients from Tanzania and South Africa were randomized to one of five arms: a control group receiving no **Delpazolid**, and four groups receiving **Delpazolid** at 400 mg QD, 800 mg QD, 1200 mg QD, or 800 mg BID, all in combination with the background regimen.[\[6\]](#)[\[16\]](#) The study involved intensive pharmacokinetic (PK) sampling and weekly sputum collection to measure the change in mycobacterial load over time, quantified by time to positivity (TTP) in a mycobacterial growth incubator tube (MGIT) system.[\[4\]](#)[\[5\]](#)

Table 4: DECODE Study (Phase 2b) Design

Arm	Delpazolid Dose	Background Regimen	Number of Participants (planned)
1 (D0)	0 mg (Control)	Bedaquiline + Delamanid + Moxifloxacin	15
2 (D400)	400 mg QD	Bedaquiline + Delamanid + Moxifloxacin	15
3 (D800)	800 mg QD	Bedaquiline + Delamanid + Moxifloxacin	15
4 (D1200)	1200 mg QD	Bedaquiline + Delamanid + Moxifloxacin	15

| 5 (D800BD) | 800 mg BID | Bedaquiline + Delamanid + Moxifloxacin | 15 |

The results from this trial indicated that a 1200 mg once-daily dose was safe and effective, with PK-PD modeling suggesting this dose would result in exposures with maximum efficacy.[\[15\]](#)
[\[16\]](#) This dose is considered promising for replacing linezolid in future TB treatment regimens.
[\[15\]](#)

Pharmacokinetics and Pharmacodynamics (PK/PD)

Population PK-PD modeling has been crucial in understanding **Delpazolid's** behavior and optimizing its dosage.

- Pharmacokinetics: Data from 60 patients in the DECODE study showed that **Delpazolid's** pharmacokinetics are well-described by a two-compartment model with first-order absorption and elimination.[\[4\]](#)[\[5\]](#) The clearance was estimated to be 38.1 L/h for a fat-free mass of 58kg.
[\[4\]](#) Bioavailability was found to be approximately 54% higher in women than in men.[\[6\]](#)

Table 5: Median AUC0-24h by Dose (from DECODE Study)

Delpazolid Dose	Median AUC0-24 (mg·h/L)	Reference
400 mg QD	10.1 - 10.2	[4][6]
800 mg QD	28.3 - 28.6	[4][6]
1200 mg QD	44.7 - 47.0	[4][6]

| 800 mg BID | 68.1 - 68.5 | [4][6] |

- Pharmacodynamics: A PK-PD model using TTP data showed a linear effect of **Delpazolid**'s AUC0-24 up to 50 mg·h/L on the rate of bacterial killing.[4] The median AUC observed with the 1200 mg QD dose (47.0 mg·h/L) was close to the exposure level estimated to produce the maximal effect, supporting this dose for further development.[4][16]

Safety and Tolerability Profile

Across Phase 1 and 2 trials, **Delpazolid** has demonstrated a favorable safety profile, particularly concerning the severe adverse effects associated with linezolid.

- Phase 1: The most common adverse events were mild and included nausea, dizziness, and headache.[10] GI-related events were observed at the highest doses.[1]
- Phase 2a: Three serious adverse events (SAEs) were reported across all study arms (**Delpazolid**, HRZE, and linezolid), but none were assessed as being related to the study drugs.[11][12][14]
- Phase 2b: The 1200 mg once-daily dose was found to be safe with minimal side effects, raising the prospect that **Delpazolid** could avert the long-term toxicities of linezolid.[15][16]

Conclusion

Investigational studies on **Delpazolid** have established it as a promising candidate for the treatment of MDR-TB. It exhibits potent in vitro and early bactericidal activity against M. tuberculosis.[1][11] Clinical trials have demonstrated a favorable safety profile, notably the absence of myelosuppression, and have identified a 1200 mg once-daily dose that appears to maximize efficacy with good tolerability.[1][15][16] As **Delpazolid** moves into later-stage clinical

trials, it holds the potential to become a cornerstone of safer, more effective, and potentially shorter treatment regimens for multidrug-resistant tuberculosis.[15]

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